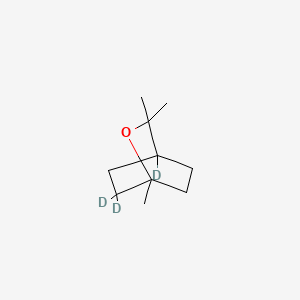

1,8-Cineol-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,8-Cineol-d3, also known as deuterated 1,8-cineole, is a stable isotope-labeled compound. It is a monoterpene oxide and a primary component of eucalyptus oil. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and as an internal standard in mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Cineol-d3 can be synthesized through the hydrogenation of 1,8-cineole in the presence of deuterium gas. The process involves the following steps:

Hydrogenation: 1,8-cineole is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and at elevated temperatures to ensure complete deuteration.

Purification: The resulting product is then purified using techniques such as distillation or chromatography to obtain highly pure this compound.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification methods ensures the production of high-purity this compound suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

1,8-Cineol-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,8-cineole oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the oxygen atom is replaced by other functional groups using reagents like phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phosphorus tribromide in an inert atmosphere.

Major Products

Oxidation: 1,8-Cineole oxide.

Reduction: 1,8-Cineole alcohol.

Substitution: 1,8-Dibromo-cineole.

Aplicaciones Científicas De Investigación

Chemical and Biological Research

Internal Standard in Mass Spectrometry:

1,8-Cineol-d3 is frequently used as an internal standard in mass spectrometry due to its stability and distinct mass signature. This application aids in the accurate quantification of other compounds in complex mixtures.

Metabolic Studies:

The compound serves as a tracer in metabolic studies to investigate the metabolic pathways of 1,8-Cineol in biological systems. Its deuterated form allows researchers to track its distribution and transformation within organisms.

Pharmacological Applications

Anti-inflammatory Properties:

Numerous studies have highlighted the anti-inflammatory effects of this compound. For instance, research indicates that it significantly reduces pro-inflammatory cytokines in models of colitis, suggesting potential therapeutic benefits for inflammatory bowel diseases (IBD) .

Case Study: Colitis Treatment

- Model: Dextran sodium sulfate (DSS)-induced colitis in mice.

- Findings: Treatment with this compound decreased inflammation scores and protected colonic architecture by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .

Antimicrobial Activity:

this compound exhibits antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits biofilm formation, making it a candidate for treating infections associated with chronic respiratory conditions .

Respiratory Health

Mucolytic Effects:

The compound has been shown to reduce mucus production in airway diseases such as chronic rhinosinusitis. In vitro studies demonstrated that treatment with this compound led to a decrease in mucin gene expression (MUC2 and MUC19), which is crucial for managing respiratory conditions characterized by excessive mucus production .

Bronchodilation:

Research indicates that this compound can relax bronchial smooth muscles, providing potential benefits for asthma patients by improving airflow .

Cancer Research

Chemopreventive Effects:

this compound has been identified as a chemopreventive agent against UVB-induced skin carcinogenesis. It inhibits COX-2 expression through modulation of the aryl hydrocarbon receptor (AhR), thereby reducing tumor incidence in animal models .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemical Analysis | Internal standard for mass spectrometry | Enhances accuracy in quantification of compounds |

| Pharmacology | Anti-inflammatory treatment | Decreases pro-inflammatory cytokines in colitis models |

| Respiratory Health | Mucolytic agent | Reduces mucus production and improves airway function |

| Cancer Research | Chemopreventive agent | Inhibits UVB-induced COX-2 expression; reduces tumor incidence |

Mecanismo De Acción

1,8-Cineol-d3 exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Antimicrobial: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.

Bronchodilatory: It relaxes the bronchial smooth muscles by modulating calcium ion channels.

Comparación Con Compuestos Similares

1,8-Cineol-d3 is compared with other similar compounds such as:

1,8-Cineole: The non-deuterated form, which is widely used in similar applications but lacks the benefits of deuterium labeling.

Sesquicineole: A structurally related compound with similar biological activities but different pharmacokinetic properties.

Bisabolol oxide: Another monoterpene oxide with anti-inflammatory properties but a different mechanism of action.

This compound stands out due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in scientific research.

Actividad Biológica

1,8-Cineol-d3, a deuterated form of 1,8-cineole (also known as eucalyptol), is a monoterpene commonly found in essential oils from eucalyptus and other plants. This compound has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antiviral, and mucolytic applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits several mechanisms that contribute to its biological effects:

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell types, including monocytes and lymphocytes .

- Mucolytic Properties : Research indicates that 1,8-cineole reduces mucus hypersecretion in models of respiratory diseases. It decreases mucin gene expression (MUC2 and MUC19) and the number of mucin-filled goblet cells in airway tissues .

- Antiviral Effects : The compound enhances the activity of interferon regulatory factor 3 (IRF3), which plays a crucial role in the antiviral response. This effect is particularly relevant in the context of respiratory infections .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the production of inflammatory mediators:

These findings highlight its potential as an adjunctive therapy for inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD).

Animal Studies

In animal models, particularly those simulating LPS-induced pulmonary inflammation:

- Reduction in Inflammatory Markers : Administration of this compound resulted in significant reductions in TNFα and IL-1β levels while increasing anti-inflammatory cytokines such as IL-10 .

- Enhanced Phagocytosis : In murine models mimicking mycobacterial infections, this compound improved phagocytic activity in alveolar macrophages, suggesting a role in enhancing immune responses against pathogens .

Case Studies

Several clinical studies have explored the efficacy of this compound in treating respiratory conditions:

- Chronic Rhinosinusitis : A study showed that patients receiving inhaled formulations of 1,8-Cineol experienced significant relief from symptoms compared to controls. The treatment was associated with reduced nasal congestion and improved mucociliary clearance .

- COVID-19 Context : In light of the COVID-19 pandemic, some research has suggested that herbal preparations containing 1,8-Cineol could be beneficial due to their immunomodulatory effects. However, more rigorous clinical trials are needed to establish definitive efficacy .

Propiedades

IUPAC Name |

4,6,6-trideuterio-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3/i6D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEGYLXZBRQIMU-OJYSAGIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(O1)(CC2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC2(CCC1(OC2(C)C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.